molecular formula C13H12ClF3N4 B12264612 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine

Cat. No.: B12264612
M. Wt: 316.71 g/mol
InChI Key: CYJTYURMGATKRR-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.

    Coupling of the Pyrazole and Azetidine Rings: The pyrazole and azetidine rings can be coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting a suitable aldehyde with ammonia and an α,β-unsaturated carbonyl compound under acidic conditions.

    Final Coupling: The final coupling of the pyridine ring with the pyrazole-azetidine intermediate can be achieved using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the pyrazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced derivatives of the pyridine ring.

    Substitution Products: Substituted derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study the function of various biological systems. Its ability to interact with specific molecular targets makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazole
  • Azetidine
  • 2-(trifluoromethyl)pyridine

Uniqueness

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine is unique due to its combination of three distinct heterocyclic rings. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H12ClF3N4

Molecular Weight

316.71 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H12ClF3N4/c14-10-4-19-21(8-10)7-9-5-20(6-9)11-1-2-18-12(3-11)13(15,16)17/h1-4,8-9H,5-7H2

InChI Key

CYJTYURMGATKRR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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